Methyl 1-benzofuran-2-carboxylate
Overview
Description
“Methyl 1-benzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of “Methyl 1-benzofuran-2-carboxylate” and its derivatives has been the subject of various studies . For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material .
Molecular Structure Analysis
The molecular structure of “Methyl 1-benzofuran-2-carboxylate” can be represented by the InChI string: InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
. The Canonical SMILES representation is COC(=O)C1=CC2=CC=CC=C2O1
.
Chemical Reactions Analysis
“Methyl 1-benzofuran-2-carboxylate” can undergo various chemical reactions. For example, it has been found that chloro-substitution and methoxy-substitution were superior to other substitutions in LYP inhibition .
Physical And Chemical Properties Analysis
“Methyl 1-benzofuran-2-carboxylate” is a compound with a boiling point of 257.7°C at 760 mmHg . It has a topological polar surface area of 39.4 Ų and a XLogP3 value of 2.5 . It has no hydrogen bond donors and three hydrogen bond acceptors .
Scientific Research Applications
1. Potential Anticancer Properties
Research has identified a benzofuran derivative, similar to methyl 1-benzofuran-2-carboxylate, exhibiting moderate inhibitory activities against human cancer cell lines, suggesting potential applications in cancer research and therapy. This finding from the leaves of Nicotiana tabacum emphasizes the significance of benzofuran derivatives in medicinal chemistry and oncology (Xia et al., 2016).
2. Structural and Spectroscopic Properties
Investigations into the structural optimization, molecular docking analysis, electronic and vibrational properties of benzofuran-carboxylic acids derivatives, including those similar to methyl 1-benzofuran-2-carboxylate, have been conducted. These studies are crucial for understanding the reactivity of these molecules and their potential biological activities, including possible inhibitory effects against cancer and microbial diseases (Sagaama et al., 2020).
3. Synthesis of Derivatives with Antimicrobial Activity
The synthesis and characterization of various derivatives of methyl 1-benzofuran-2-carboxylate, specifically aimed at antimicrobial applications, have been a subject of research. This includes the development of halogen and aminoalkyl derivatives tested against a range of Gram-positive cocci, Gram-negative rods, and yeasts, highlighting the potential of these compounds in the development of new antimicrobial agents (Krawiecka et al., 2012).
4. Applications in Organic Synthesis
Methyl 1-benzofuran-2-carboxylate and its derivatives have been utilized in organic synthesis, demonstrating their versatility and importance in the field of synthetic chemistry. For instance, the discovery of novel synthetic routes using artificial intelligence, leading to the assembly of bioactive benzofurans, showcases the compound's utility in developing new synthetic methodologies (Takabatake et al., 2020).
Mechanism of Action
Target of Action
Methyl 1-benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their broad range of biological activities
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of Methyl 1-benzofuran-2-carboxylate would depend on its targets and mode of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJIKNIHYNIDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303014 | |
Record name | methyl 1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzofuran-2-carboxylate | |
CAS RN |
1646-27-1 | |
Record name | 1646-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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